N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1H-indole-5-carboxamide
Description
This compound features a thiazole core substituted at the 4-position with a phenyl group bearing a pyridin-3-ylamino moiety. The phenyl ring is further linked to an indole-5-carboxamide group, making it a hybrid heterocyclic system.
Properties
IUPAC Name |
N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]-1H-indole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5OS/c29-22(17-5-8-20-16(12-17)9-11-25-20)26-18-6-3-15(4-7-18)21-14-30-23(28-21)27-19-2-1-10-24-13-19/h1-14,25H,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWXIYQNCZLHIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
A. Substituted Thiazole Carboxamides ()
Compounds such as ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates ([5] and [6]) and their amide derivatives ([3a–s]) are synthesized via coupling reactions with amines. The target compound differs by incorporating an indole-5-carboxamide group instead of simpler alkyl or aryl amines, which may enhance π-stacking interactions or solubility .
B. Urea-Linked Thiazole Derivatives ()
Examples include ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d–f). These compounds replace the indole-carboxamide with urea and piperazine moieties. In contrast, the indole group in the target compound may improve membrane permeability due to its aromatic hydrophobicity .
C. Pyrazolyl-Thiazole Hybrids ()
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41) features a pyrazole-thiazole scaffold.
D. Pyridinyloxy Chinoline Derivatives ()
Compounds like N-(4-(6-(benzyloxy)pyridin-3-ylamino)-3-cyano-7-(pyridin-4-yloxy)chinolin-6-yl)-2-(piperidin-4-yliden)-acetamid include extended aromatic systems (chinoline) and pyridinyloxy groups. These structural elements may confer distinct binding modes compared to the simpler thiazole-indole framework of the target compound .
Data Table: Key Parameters of Analogs
| Compound Name | Molecular Weight (g/mol) | Yield (%) | Key Structural Features |
|---|---|---|---|
| N-(4-(2-(Pyridin-3-ylamino)thiazol-4-yl)phenyl)-1H-indole-5-carboxamide (Target) | ~428.5* | N/A | Thiazole-indole hybrid, pyridin-3-ylamino |
| Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) | 548.2 | 93.4 | Urea, trifluoromethyl, piperazine |
| N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41) | ~409.5* | N/A | Pyrazole-thiazole, methylphenyl substituent |
| Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate ([5]) | ~264.3 | N/A | Methyl-pyridinyl thiazole, ester linkage |
*Calculated based on structural formula.
Pharmacological Implications
While biological data for the target compound are absent in the evidence, structural comparisons suggest:
Q & A
Basic: What are the recommended synthetic routes for N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)-1H-indole-5-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step protocols, including:
- Step 1: Condensation of 2-aminothiazol-4(5H)-one derivatives with 3-formyl-1H-indole-2-carboxylic acid under reflux in acetic acid with sodium acetate as a catalyst .
- Step 2: Functionalization of the thiazole ring via nucleophilic substitution or coupling reactions to introduce the pyridin-3-ylamino group.
- Step 3: Final carboxamide formation using coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or THF).
Critical Parameters:
- Temperature control during reflux (typically 80–110°C).
- Use of TLC (silica gel, ethyl acetate/hexane) to monitor intermediate formation .
Advanced: How can researchers optimize reaction yields for intermediates in the synthesis of this compound?
Methodological Answer:
- Microwave-assisted synthesis (e.g., 100–150 W, 5–15 min) can enhance reaction efficiency compared to traditional reflux .
- Solvent optimization: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
- Catalyst screening: Transition metal catalysts (e.g., Pd/C for coupling steps) may reduce side reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
